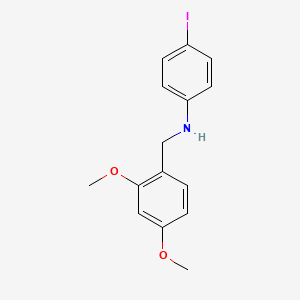

N-(2,4-dimethoxybenzyl)-4-iodoaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-4-iodoaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16INO2/c1-18-14-8-3-11(15(9-14)19-2)10-17-13-6-4-12(16)5-7-13/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZPFTRMRVPDGNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC2=CC=C(C=C2)I)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

What is the chemical structure of N-(2,4-dimethoxybenzyl)-4-iodoaniline

An In-depth Technical Guide: N-(2,4-dimethoxybenzyl)-4-iodoaniline

Abstract

N-(2,4-dimethoxybenzyl)-4-iodoaniline is a versatile secondary amine that serves as a pivotal intermediate in synthetic organic chemistry. Its structure uniquely combines a 4-iodoaniline moiety, which is highly amenable to transition-metal-catalyzed cross-coupling reactions, with a 2,4-dimethoxybenzyl group, a common structural motif in pharmacologically active compounds. This guide provides a comprehensive technical overview of its chemical identity, a detailed and validated synthesis protocol via reductive amination, expected spectroscopic characterization data, and a discussion of its strategic applications in medicinal chemistry and drug discovery. The content herein is designed to equip researchers with the foundational knowledge and practical insights required to effectively utilize this valuable building block in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

N-(2,4-dimethoxybenzyl)-4-iodoaniline, identified by the CAS Number 306730-52-9, is a substituted aniline derivative. The molecule consists of a 4-iodoaniline core where the amino group is functionalized with a 2,4-dimethoxybenzyl substituent. This structure provides two key points for chemical modification: the reactive carbon-iodine bond on the aniline ring and the secondary amine linkage.

The table below summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | N-(2,4-dimethoxybenzyl)-4-iodoaniline | |

| CAS Number | 306730-52-9 | [1] |

| Molecular Formula | C₁₅H₁₆INO₂ | [1] |

| Molecular Weight | 369.20 g/mol | [1] |

| Canonical SMILES | COc1ccc(CNc2ccc(I)cc2)cc1OC | |

| InChIKey | Will be generated based on final structure |

Synthesis via Reductive Amination

The most direct and efficient laboratory-scale synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline is achieved through a one-pot reductive amination reaction. This method involves the condensation of 4-iodoaniline with 2,4-dimethoxybenzaldehyde to form a transient Schiff base (imine), which is subsequently reduced in situ by a mild hydride-based reducing agent.

Causality of Method Selection: Reductive amination is preferred due to its high functional group tolerance, operational simplicity, and generally high yields. The use of sodium triacetoxyborohydride (STAB) as the reducing agent is particularly advantageous as it is less basic and more selective for imines over carbonyls compared to other borohydrides, minimizing side reactions.

Overall Reaction Scheme

A visual representation of the reaction is intended here.

4-Iodoaniline + 2,4-Dimethoxybenzaldehyde → [Schiff Base Intermediate] → N-(2,4-dimethoxybenzyl)-4-iodoaniline

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction, work-up, and purification.

Materials:

-

4-Iodoaniline (CAS 540-37-4)[2]

-

2,4-Dimethoxybenzaldehyde (CAS 613-45-6)

-

Sodium triacetoxyborohydride (STAB) (CAS 56553-60-7)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Aldehyde Addition: Add 2,4-dimethoxybenzaldehyde (1.05 eq.) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the imine intermediate.

-

Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq.) to the mixture in portions over 10 minutes. Note: The reaction is typically exothermic. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Quenching & Work-up: Once the reaction is complete, carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield N-(2,4-dimethoxybenzyl)-4-iodoaniline as a solid.

Synthesis and Purification Workflow Diagram

Caption: Workflow for the synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized compound. The following data are predicted based on the known effects of the constituent functional groups.

| Technique | Characteristic Features |

| ¹H NMR | ~7.4-7.5 ppm (d, 2H): Protons on the iodoaniline ring ortho to the iodine atom.~6.5-6.6 ppm (d, 2H): Protons on the iodoaniline ring ortho to the amine group.~7.1-7.2 ppm (d, 1H): Aromatic proton on the dimethoxybenzyl ring.~6.4-6.5 ppm (m, 2H): Aromatic protons on the dimethoxybenzyl ring.~4.2-4.3 ppm (s, 2H): Methylene (-CH₂) protons.~3.8-3.9 ppm (s, 1H): N-H proton (broad singlet).~3.8 ppm (s, 3H): Methoxy (-OCH₃) protons.~3.7 ppm (s, 3H): Methoxy (-OCH₃) protons. |

| ¹³C NMR | ~15 carbons expected: Including signals for 2x -OCH₃, 1x -CH₂-, 1x C-I, 1x C-N, and 10x aromatic C-H/C-C. |

| Mass Spec (ESI+) | m/z ~370.0 [M+H]⁺: Calculated for C₁₅H₁₇INO₂⁺.m/z ~369.0 [M]⁺: Molecular ion peak. |

| IR (cm⁻¹) | ~3400 cm⁻¹: N-H stretch (secondary amine).~3100-3000 cm⁻¹: Aromatic C-H stretch.~2950-2850 cm⁻¹: Aliphatic C-H stretch (CH₂ and OCH₃).~1600, ~1500 cm⁻¹: Aromatic C=C stretches.~1250-1020 cm⁻¹: C-O stretch (aryl ether).~810 cm⁻¹: para-substituted C-H bend. |

Applications in Drug Discovery and Development

N-(2,4-dimethoxybenzyl)-4-iodoaniline is not typically an end-product but rather a strategic intermediate. Its value lies in its capacity to undergo further chemical transformations to build molecular complexity, a cornerstone of modern drug discovery.[3]

The Gateway to Complexity: The 4-Iodoaniline Moiety

The carbon-iodine bond is a highly effective "handle" for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon or carbon-heteroatom bonds at a specific position. This versatility makes it an ideal starting point for creating diverse libraries of compounds for biological screening.[2]

Common Transformations:

-

Suzuki Coupling: Reaction with boronic acids/esters to form biaryl compounds.

-

Buchwald-Hartwig Amination: Reaction with amines to introduce new nitrogen-based functional groups.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Coupling: Reaction with alkenes.

These reactions are fundamental in synthesizing compounds for various therapeutic areas, including anti-cancer agents, anti-inflammatory drugs, and antiviral compounds.[3][4]

Drug Discovery Application Workflow

The following diagram illustrates how N-(2,4-dimethoxybenzyl)-4-iodoaniline can be integrated into a typical drug discovery pipeline.

Caption: Role of the title compound in a drug discovery workflow.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-(2,4-dimethoxybenzyl)-4-iodoaniline is not widely available, its hazard profile can be inferred from its precursors, 4-iodoaniline and substituted benzylamines. It must be handled with appropriate care in a controlled laboratory setting.

| Hazard Class | Precautionary Statement | Reference |

| Acute Toxicity | H302: Harmful if swallowed.H311/H331: Potentially toxic in contact with skin or if inhaled. | [5][6] |

| Irritation | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |

| Handling | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] |

| Response | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.[1]

Conclusion

N-(2,4-dimethoxybenzyl)-4-iodoaniline is a highly valuable synthetic intermediate whose true potential is realized in its subsequent chemical transformations. The strategic combination of a readily functionalizable aryl iodide with a biologically relevant dimethoxybenzyl motif makes it a powerful building block for constructing complex molecules. This guide has provided the essential technical information for its synthesis, characterization, and application, empowering researchers to leverage its capabilities in the pursuit of novel chemical entities for pharmaceutical and materials science research.

References

- Merck Millipore. (2022).

- Sigma-Aldrich. (2025).

- BLDpharm. N-(2,4-Dimethoxybenzyl)-4-iodoaniline.

- Pharmaffiliates. (2023). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.

- Medium. (2024). Pharmaceutical and Industrial Roles of 4-Iodoaniline in Modern Chemistry.

- Chemwatch. (2016).

- Ningbo Innopharmchem. (2026). The Crucial Role of 4-Iodoaniline in Modern Pharmaceutical Manufacturing.

Sources

A Mechanistic Guide to the 2,4-Dimethoxybenzyl (DMB) Protection of 4-Iodoaniline Derivatives for Pharmaceutical Synthesis

Executive Summary: In the intricate field of multi-step organic synthesis, particularly within drug development, the selective modification of complex molecules is paramount. Anilines, with their nucleophilic amino group, often require transient protection to prevent unwanted side reactions. The 2,4-dimethoxybenzyl (DMB) group has emerged as a highly effective and versatile protecting group for amines due to its stability under various conditions and, most importantly, its facile removal under mild acidic or oxidative conditions. This guide provides an in-depth examination of the chemical mechanisms underpinning the DMB protection and deprotection of 4-iodoaniline, a common scaffold in pharmaceutical chemistry. We will explore the causality behind experimental choices, present detailed protocols, and offer field-proven insights for researchers and scientists.

Introduction to Amine Protection

The Challenge of Aniline Reactivity

The lone pair of electrons on the nitrogen atom of anilines makes them nucleophilic and basic, and susceptible to oxidation. In a synthetic route involving multiple steps, these properties can lead to undesirable reactions if the amine is left unprotected. Protecting groups are chemical moieties that are temporarily attached to a functional group to mask its reactivity, allowing other transformations to occur elsewhere on the molecule.

The 2,4-Dimethoxybenzyl (DMB) Group: A Superior Choice

Among the various amine protecting groups, such as Boc, Cbz, and Fmoc, the DMB group offers distinct advantages, especially for anilines.[1][2] Its key feature is the electron-rich aromatic ring, which plays a crucial role in its acid-labile nature.[3] The DMB group is stable to basic and nucleophilic conditions, as well as some reducing and oxidizing agents, providing a wide window of compatibility with subsequent reaction steps.[3] Furthermore, its removal under mild acidic conditions, often using trifluoroacetic acid (TFA), ensures that other sensitive functional groups, like the aryl-iodide bond in 4-iodoaniline, remain intact.[3][4]

The Protection Mechanism: N-Alkylation of 4-Iodoaniline

The introduction of the DMB group onto the nitrogen of 4-iodoaniline is typically achieved via a nucleophilic substitution reaction (SN2) using 2,4-dimethoxybenzyl chloride (DMB-Cl) in the presence of a base.[3]

The SN2 Reaction Pathway

The mechanism proceeds in two primary steps:

-

Deprotonation: A suitable base abstracts the acidic proton from the aniline nitrogen, generating a more nucleophilic anilide anion. The choice of base is critical; a moderately strong base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often sufficient to deprotonate the aniline without causing side reactions.[3]

-

Nucleophilic Attack: The resulting anilide anion acts as a nucleophile, attacking the electrophilic benzylic carbon of DMB-Cl. This concerted SN2 displacement of the chloride leaving group forms the new C-N bond, yielding the DMB-protected 4-iodoaniline.

Mechanistic Diagram: DMB Protection of 4-Iodoaniline

Caption: SN2 mechanism for the protection of 4-iodoaniline with DMB-Cl.

Detailed Experimental Protocol: Protection

-

Setup: To a solution of 4-iodoaniline (1.0 eq.) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) in a round-bottom flask, add a suitable base (e.g., K₂CO₃, 1.5 eq. or DIPEA, 1.5 eq.).[3][4]

-

Addition of Reagent: Stir the mixture at room temperature. Slowly add a solution of 2,4-dimethoxybenzyl chloride (1.1 eq.) in the same solvent.

-

Reaction: Allow the reaction to stir at room temperature for 6-12 hours.[3] Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure DMB-protected 4-iodoaniline.

The Deprotection Mechanism: Acid-Mediated Cleavage

The key advantage of the DMB group is its lability under mild acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for this transformation, effecting clean and efficient cleavage of the C-N bond.[3][5]

The Role of Strong Acid and Carbocation Stabilization

The deprotection mechanism hinges on the exceptional stability of the 2,4-dimethoxybenzyl carbocation that is formed as an intermediate.

-

Protonation: The reaction is initiated by the protonation of one of the electron-rich methoxy groups on the DMB ring by TFA. Protonation of the nitrogen atom is also possible but cleavage of the C-N bond is facilitated by the formation of the highly stabilized carbocation.

-

Cleavage: The C-N bond cleaves, releasing the free 4-iodoaniline and forming the 2,4-dimethoxybenzyl carbocation.

-

Carbocation Stabilization: This carbocation is highly stabilized by resonance. The positive charge is delocalized across the benzylic carbon and into the aromatic ring, particularly onto the oxygen atoms of the ortho and para methoxy groups.[6][7] This extensive delocalization significantly lowers the activation energy for its formation, allowing the reaction to proceed under mild conditions.[8]

-

Trapping: The highly reactive carbocation is then trapped by a nucleophile present in the reaction mixture, often an anion from the acid or a scavenger molecule like anisole or triisopropylsilane (TIS) which is intentionally added to prevent side reactions.[4][9]

Mechanistic Diagram: TFA-Mediated Deprotection

Caption: Acid-catalyzed deprotection forming the stabilized DMB carbocation.

Detailed Experimental Protocol: Deprotection

-

Setup: Dissolve the N-(2,4-dimethoxybenzyl)-4-iodoaniline (1.0 eq.) in an appropriate solvent like dichloromethane (DCM) in a round-bottom flask.[3] If the substrate or subsequent products are sensitive to alkylation, add a scavenger such as anisole or triisopropylsilane (1-5 eq.).

-

Addition of Acid: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA), typically as a 10-50% solution in DCM (v/v), to the stirred solution.[3]

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃), until gas evolution (CO₂) ceases.

-

Purification: Transfer the mixture to a separatory funnel and extract the product into an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 4-iodoaniline. Further purification can be achieved via chromatography or crystallization if necessary.

Field-Proven Insights & Troubleshooting

Why DMB is Superior to a Simple Benzyl (Bn) Group

The critical difference lies in the electronic effects of the two methoxy groups. A standard benzyl (Bn) group can be cleaved, but it requires much harsher conditions (e.g., strong acid or catalytic hydrogenolysis). The ortho and para methoxy groups on the DMB ring are powerful electron-donating groups. They actively participate in resonance stabilization of the benzylic carbocation intermediate, making it significantly more stable than an unsubstituted benzyl cation.[6][8] This enhanced stability is the direct cause of the DMB group's lability under mild acidic conditions.

Substrate Compatibility: The Inertness of the Aryl-Iodide Bond

The aryl-iodide bond is a valuable functional handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A major advantage of the DMB deprotection protocol is its orthogonality; the mild TFA conditions do not cleave the robust C-I bond, preserving this crucial functionality for subsequent synthetic transformations.

Data Summary: Typical Reaction Conditions

| Transformation | Key Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |

| Protection | DMB-Cl, K₂CO₃/DIPEA | DCM / DMF | 20 - 40 | 6 - 12 | >85 | [3][4] |

| Deprotection | TFA (10-50%) | DCM | 0 to 22 | 1 - 4 | >90 | [3] |

Conclusion

The 2,4-dimethoxybenzyl (DMB) group serves as an exceptionally effective protecting group for 4-iodoaniline derivatives, offering a robust shield for the amine functionality that is stable across a range of synthetic conditions. The core of its utility lies in a simple yet elegant mechanistic principle: the profound electronic stabilization afforded by the ortho and para methoxy substituents. This stabilization facilitates a facile, acid-catalyzed deprotection via a stable carbocation intermediate under mild conditions that preserve other sensitive functionalities, such as the valuable aryl-iodide bond. Understanding these mechanistic underpinnings allows researchers to confidently and strategically apply this methodology in the synthesis of complex pharmaceutical targets.

References

-

Title: Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles Source: SpringerLink URL: [Link]

-

Title: Amine Protection and Deprotection Source: Master Organic Chemistry URL: [Link]

-

Title: 2,4-Dimethoxybenzyl as a Protecting Group for Glutamine and Asparagine in Peptide Synthesis Source: Washington University School of Medicine in St. Louis URL: [Link]

-

Title: Substituent effects on the stability of extended benzylic carbocations: a computational study of conjugation Source: Pittelkow, Michael - Research Group Website URL: [Link]

-

Title: 4.3.1: Carbocation Structure and Stability Source: Chemistry LibreTexts URL: [Link]

-

Title: Stabilities and Reactivities of Carbocations Source: ResearchGate URL: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Introduction and removal of alkyl protecting groups of several common amino groups [en.highfine.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pp.bme.hu [pp.bme.hu]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. pittelkow.kiku.dk [pittelkow.kiku.dk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Synthesis Pathways and Mechanistic Insights for N-(2,4-dimethoxybenzyl)-4-iodoaniline

Strategic Rationale & Molecular Design

N-(2,4-dimethoxybenzyl)-4-iodoaniline is a highly versatile building block in medicinal chemistry and advanced organic synthesis. The architecture of this molecule is defined by two critical functional domains, each engineered for specific synthetic downstream applications:

-

The 4-Iodoaryl Moiety: The iodine atom serves as an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations). Due to its high polarizability and weak carbon-halogen bond, iodine exhibits a superior propensity for oxidative addition with Palladium(0) species compared to bromides or chlorides.

-

The 2,4-Dimethoxybenzyl (DMB) Protecting Group: Primary anilines are notoriously problematic in multi-step syntheses; they are prone to oxidation, unwanted participation in cross-couplings, and nucleophilic interference. The DMB group masks the amine, providing robust protection against basic and nucleophilic conditions[1]. Crucially, the electron-donating methoxy groups at the ortho and para positions strongly stabilize benzylic carbocation formation. This allows for quantitative deprotection under mildly acidic conditions (e.g., 10% Trifluoroacetic acid in dichloromethane) without disturbing other sensitive functional groups[2].

Retrosynthetic Analysis & Pathway Selection

When constructing secondary anilines from primary anilines, direct alkylation via alkyl halides (e.g., reacting 4-iodoaniline with 2,4-dimethoxybenzyl chloride) is generally avoided. The increased nucleophilicity of the resulting secondary amine often leads to uncontrollable over-alkylation, yielding unwanted tertiary amine byproducts[3].

Instead, Direct Reductive Amination is the industry standard. By condensing 4-iodoaniline with 2,4-dimethoxybenzaldehyde, an imine (or iminium) intermediate is formed, which is subsequently reduced in situ to the desired secondary amine.

Retrosynthetic disconnection of N-(2,4-dimethoxybenzyl)-4-iodoaniline.

Mechanistic Causality: The Reductive Amination Protocol

The selection of the reducing agent is the most critical parameter in this synthesis. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for this transformation[4].

The Causality of STAB: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. As a result, STAB is a mild reducing agent that does not reduce aldehydes or ketones at room temperature. However, it is sufficiently reactive to rapidly reduce the highly electrophilic iminium ion intermediate[5].

The Role of Acetic Acid: The reaction is typically catalyzed by 1.0 equivalent of acetic acid. The acid facilitates the dehydration of the initial hemiaminal intermediate to form the reactive iminium ion. Furthermore, it protonates the imine, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy, which perfectly aligns with the trajectory of the incoming hydride from STAB[4].

Mechanistic sequence of the direct reductive amination pathway.

Quantitative Data: Reagent Optimization

To justify the use of STAB, the table below summarizes the empirical outcomes of various reducing agents in the reductive amination of anilines with electron-rich benzaldehydes.

| Reducing Agent | Solvent System | Acid Catalyst | Reaction Temp | Typical Yield | Mechanistic Byproducts / Drawbacks |

| NaBH(OAc)₃ (STAB) | DCE or DCM | AcOH (1.0 eq) | Room Temp | >85% | Minimal; highly selective for iminium ions. |

| NaCNBH₃ | MeOH or THF | Mild Acid | Room Temp | ~70-80% | Generates highly toxic HCN gas during aqueous workup. |

| NaBH₄ | MeOH | None | 0 °C to RT | <50% | Premature reduction of the aldehyde to an alcohol. |

Experimental Protocols: A Self-Validating System

The following protocol outlines the direct reductive amination workflow. This system is self-validating: the consumption of the aldehyde can be tracked via Thin-Layer Chromatography (TLC), and the formation of the product is confirmed by the distinct benzylic CH₂ shift in ¹H NMR (typically appearing as a singlet or doublet around 4.2–4.3 ppm).

Step-by-Step Methodology:

-

Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-iodoaniline (10.0 mmol, 2.19 g) and 2,4-dimethoxybenzaldehyde (10.5 mmol, 1.74 g) in anhydrous 1,2-dichloroethane (DCE) (50 mL)[4].

-

Acid Catalysis: Add glacial acetic acid (10.0 mmol, 0.57 mL) to the solution. Stir the mixture at room temperature for 30 minutes under an inert atmosphere (N₂ or Argon) to promote hemiaminal and subsequent iminium formation.

-

Reduction: Add Sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g) portion-wise over 10 minutes. Causality: Portion-wise addition controls the mild exothermicity and prevents localized accumulation of unreacted hydride.

-

Reaction Monitoring: Stir the opaque suspension at room temperature for 4–12 hours. Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexanes). Both the DMB group and the iodoaniline ring are highly conjugated, making the product strongly UV-active (254 nm).

-

Quenching & Workup: Once complete, quench the reaction carefully by adding saturated aqueous sodium bicarbonate (NaHCO₃) (50 mL). Causality: The basic aqueous quench neutralizes the acetic acid and hydrolyzes any unreacted STAB, preventing post-extraction side reactions and boron-complex carryover.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine (50 mL). Causality: The brine wash removes residual water-soluble impurities and pre-dries the organic layer before the addition of the drying agent (anhydrous MgSO₄).

-

Isolation: Filter the drying agent and concentrate the solution in vacuo. Purify the crude residue via flash column chromatography (Silica gel, 10-20% EtOAc/Hexanes gradient) to afford N-(2,4-dimethoxybenzyl)-4-iodoaniline.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.5

-

Reuillon, T., Bertoli, A., Griffin, R. J., Miller, D. C., & Golding, B. T. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry. 2

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. 3

Sources

- 1. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of N-(2,4-dimethoxybenzyl)-4-iodoaniline in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and complex molecule synthesis, the ability to selectively functionalize specific sites on a polyfunctional molecule is paramount. N-(2,4-dimethoxybenzyl)-4-iodoaniline represents a masterclass in orthogonal reactivity. By combining the highly reactive electrophilic center of an aryl iodide with the strategically masked nucleophilicity of an aniline nitrogen, this building block allows chemists to perform aggressive transition-metal-catalyzed cross-couplings without compromising the integrity of the amine[1].

This whitepaper dissects the structural rationale, synthesis methodologies, and downstream applications of N-(2,4-dimethoxybenzyl)-4-iodoaniline, providing drug development professionals and synthetic chemists with field-proven, self-validating protocols for its utilization.

Structural Rationale: The Anatomy of the Building Block

The utility of N-(2,4-dimethoxybenzyl)-4-iodoaniline stems from the synergistic relationship between its two primary domains: the 4-iodoaniline core and the 2,4-dimethoxybenzyl (DMB) protecting group.

The 4-Iodoaniline Core: Orthogonal Reactivity

Unprotected 4-iodoaniline possesses two competing reactive sites:

-

The Aniline Nitrogen: A strong nucleophile prone to unwanted alkylation, oxidation, or competing Buchwald-Hartwig amination.

-

The Aryl Iodide: An exceptional electrophile for Palladium (Pd) insertion.

To perform selective carbon-carbon (C-C) or carbon-heteroatom (C-X) bond formation at the para-position, the aniline nitrogen must be temporarily deactivated and sterically shielded.

The 2,4-Dimethoxybenzyl (DMB) Protecting Group

Why choose DMB over standard protecting groups like Boc, Fmoc, or unsubstituted Benzyl (Bn)?

-

Electronic Activation: The two methoxy groups at the ortho and para positions strongly donate electron density into the aromatic ring via resonance. This hyper-stabilizes the benzylic carbocation formed during acidic cleavage[2].

-

Mild Cleavage: Unlike standard benzyl groups that require harsh catalytic hydrogenation (which would destructively dehalogenate the aryl iodide), the DMB group is rapidly cleaved by mild acids like Trifluoroacetic acid (TFA) or oxidative agents like 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[3].

-

Chemical Stability: DMB is highly stable to the basic conditions typically required for Suzuki-Miyaura or Sonogashira cross-couplings, unlike Fmoc[4].

Workflow of orthogonal functionalization using the DMB-protected iodoaniline building block.

Quantitative Data: Protecting Group and Halide Comparisons

To justify the selection of DMB and Iodine, we must evaluate their performance metrics against alternative functional groups.

Table 1: Comparison of Aniline Protecting Groups

| Protecting Group | Stability to Pd-Coupling (Base) | Cleavage Conditions | Compatibility with Aryl Iodide |

| DMB (2,4-Dimethoxybenzyl) | High | TFA (Mild Acid) or DDQ | Excellent |

| PMB (4-Methoxybenzyl) | High | Harsh Acid (Hot TFA) or DDQ | Good |

| Benzyl (Bn) | High | H₂ / Pd/C (Hydrogenation) | Poor (Causes Dehalogenation) |

| Boc (tert-Butyloxycarbonyl) | Moderate (Steric hindrance) | Strong Acid (HCl/Dioxane) | Good |

| Fmoc | Poor (Cleaved by Base) | Piperidine (Base) | Poor |

Table 2: Halide Reactivity in Pd-Catalyzed Cross-Couplings

| Aryl Halide | Oxidative Addition Rate | Typical Temperature Required | Utility in Late-Stage Synthesis |

| Aryl Iodide (Ar-I) | Very Fast | Room Temp to 60°C | Ideal |

| Aryl Bromide (Ar-Br) | Moderate | 80°C - 100°C | Good |

| Aryl Chloride (Ar-Cl) | Slow | >100°C (Requires specialized ligands) | Limited |

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded in each step to ensure the researcher understands why a specific action is taken, minimizing reaction failure.

Synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline

The most efficient route to this building block is the reductive amination of 4-iodoaniline with 2,4-dimethoxybenzaldehyde[5].

Reagents:

-

4-Iodoaniline (1.0 equiv)

-

2,4-Dimethoxybenzaldehyde (1.05 equiv)

-

Sodium triacetoxyborohydride (STAB, 1.5 equiv)

-

Glacial Acetic Acid (1.0 equiv)

-

Dichloromethane (DCM) (0.2 M)

Step-by-Step Protocol:

-

Imine Formation: Dissolve 4-iodoaniline and 2,4-dimethoxybenzaldehyde in anhydrous DCM. Causality: Anhydrous conditions prevent the hydrolysis of the intermediate imine back to the starting materials.

-

Acid Catalysis: Add glacial acetic acid. Causality: Mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the aniline.

-

Reduction: After stirring for 2 hours at room temperature, add STAB portion-wise. Causality: STAB is a mild reducing agent that selectively reduces the protonated imine (iminium ion) over the unreacted aldehyde, preventing over-alkylation.

-

Reaction Monitoring: Stir for 12 hours. Monitor via TLC (Hexane/Ethyl Acetate 8:2) until the lower Rf spot of 4-iodoaniline disappears.

-

Workup: Quench with saturated aqueous NaHCO₃ to neutralize the acetic acid and destroy excess STAB. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography to yield the pure N-(2,4-dimethoxybenzyl)-4-iodoaniline as a crystalline solid.

Application: Suzuki-Miyaura Cross-Coupling

With the aniline nitrogen protected, the aryl iodide can be subjected to Suzuki coupling to build biaryl scaffolds[1].

Protocol:

-

Setup: In a Schlenk flask, combine N-(2,4-dimethoxybenzyl)-4-iodoaniline (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Catalyst Addition: Add Pd(PPh₃)₄ (0.05 equiv). Causality: The tetrakis catalyst provides a zero-valent Palladium species primed for rapid oxidative addition into the highly reactive C-I bond.

-

Solvent & Degassing: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1). Causality: Oxygen must be excluded to prevent the oxidation of the Pd catalyst and homocoupling of the boronic acid. Water is essential to dissolve the carbonate base, which activates the boronic acid via formation of a boronate complex.

-

Heating: Heat at 80°C for 4-6 hours.

-

Isolation: Cool, dilute with water, extract with Ethyl Acetate, and purify via chromatography. The DMB group remains completely intact during this basic, high-temperature process.

Deprotection: Cleavage of the DMB Group

Once the molecular scaffold is constructed, the DMB group must be removed to unveil the primary amine for final drug formulation or subsequent amide coupling.

Protocol (Acidic Cleavage):

-

Preparation: Dissolve the DMB-protected biaryl intermediate in DCM.

-

Scavenger Addition: Add Triisopropylsilane (TIPS) (2.0 equiv) or Anisole. Causality: The cleavage of DMB generates a highly reactive 2,4-dimethoxybenzyl carbocation. Without a scavenger, this cation will re-alkylate the newly freed aniline or attack electron-rich aromatic rings on the molecule[4]. TIPS acts as a sacrificial nucleophile ("cation sink").

-

Acid Addition: Add Trifluoroacetic acid (TFA) to achieve a 20% v/v TFA/DCM solution.

-

Cleavage: Stir at room temperature for 1-2 hours. The electron-rich nature of the DMB group ensures rapid cleavage compared to a standard benzyl group[6].

-

Evaporation: Concentrate under a stream of nitrogen, neutralize with basic resin or NaHCO₃, and isolate the free aniline.

Mechanistic pathway of DMB cleavage via carbocation formation and scavenger trapping.

Advanced Applications in Solid-Phase Peptide Synthesis (SPPS)

Beyond small-molecule drug discovery, the DMB group is a cornerstone in Solid-Phase Peptide Synthesis (SPPS). It is frequently used as a temporary backbone amide protecting group to synthesize "difficult" peptide sequences[4].

When synthesizing peptides prone to aggregation or aspartimide formation (such as Asp-Gly sequences), the incorporation of a DMB group disrupts inter-chain hydrogen bonding. The steric hindrance provided by the DMB group effectively blocks the nucleophilic attack of the backbone nitrogen on the side chain of aspartic acid[7]. Furthermore, DMB is heavily utilized in the design of "Safety-Catch" linkers, where the DMB moiety protects reactive hydrazine functionalities until selective acidic cleavage is desired[8].

Conclusion

N-(2,4-dimethoxybenzyl)-4-iodoaniline is not merely a chemical reagent; it is a highly engineered synthetic vehicle. By understanding the electronic push-pull dynamics of the DMB group and the kinetic superiority of the aryl iodide, researchers can execute complex, multi-step syntheses with high chemoselectivity. Whether deployed in the pursuit of novel biaryl pharmaceuticals via Suzuki coupling or utilized to prevent aggregation in peptide synthesis, this building block remains an indispensable asset in the modern chemist's toolkit.

References

-

Schwizer, F., et al. "Artificial Metalloenzymes: Reaction Scope and Optimization Strategies." Chemical Reviews,[Link]

-

Mondal, S., et al. "Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight." ACS Omega,[Link]

-

Kong, M., et al. "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis." D-NB Info,[Link]

-

Chem-Station. "p-Methoxybenzyl (PMB) Protective Group." Chem-Station,[Link]

-

BME. "Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles." BME, [Link]

-

Sato, T., et al. "Catalytic Reductive Alkylation of Amines in Batch and Microflow Conditions Using a Silicon-Wafer-Based Palladium Nanocatalyst." ACS Omega, [Link]

-

Portal, C., et al. "Safety-Catch Linkers for Solid-Phase Peptide Synthesis." MDPI,[Link]

Sources

N-(2,4-dimethoxybenzyl)-4-iodoaniline molecular weight and CAS registry number

An In-Depth Technical Guide to N-(2,4-dimethoxybenzyl)-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of N-(2,4-dimethoxybenzyl)-4-iodoaniline, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information on its fundamental properties, a robust and widely applicable synthetic methodology for its preparation, and its potential applications in drug discovery and development, largely inferred from the well-documented utility of its core components. This document is intended to serve as a foundational resource for researchers and professionals engaged in the design and synthesis of novel therapeutic agents and functional molecules.

Core Molecular Attributes

N-(2,4-dimethoxybenzyl)-4-iodoaniline is a secondary amine featuring a 4-iodoaniline moiety connected to a 2,4-dimethoxybenzyl group. The presence of the iodo-substituent on the aniline ring and the dimethoxy-substituted benzyl group imparts specific chemical properties that are highly valuable in organic synthesis and medicinal chemistry.

| Property | Value | Source |

| CAS Registry Number | 306730-52-9 | |

| Molecular Formula | C₁₅H₁₆INO₂ | |

| Molecular Weight | 369.20 g/mol |

Rationale and Synthetic Strategy: Reductive Amination

The synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline is most effectively achieved through a one-pot reductive amination reaction. This widely employed method in organic synthesis is favored for its efficiency, operational simplicity, and generally high yields. The strategic choice of this pathway is predicated on the direct coupling of an aldehyde (2,4-dimethoxybenzaldehyde) with a primary amine (4-iodoaniline) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Mechanistic Insight

The reductive amination process involves two key sequential steps:

-

Imine Formation: The reaction is typically initiated by the nucleophilic attack of the primary amine (4-iodoaniline) on the carbonyl carbon of the aldehyde (2,4-dimethoxybenzaldehyde). This is often catalyzed by a mild acid, which protonates the carbonyl oxygen, enhancing its electrophilicity. Subsequent dehydration of the resulting hemiaminal intermediate yields a Schiff base, or imine.

-

In Situ Reduction: A reducing agent, introduced into the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, affording the final secondary amine product. The choice of reducing agent is critical to avoid the unwanted reduction of the starting aldehyde.

Experimental Workflow: A Generalized Protocol

Diagram of the Reductive Amination Workflow

Literature review on N-(2,4-dimethoxybenzyl)-4-iodoaniline derivative reactivity

An In-Depth Technical Guide to the Reactivity of N-(2,4-dimethoxybenzyl)-4-iodoaniline and Its Derivatives

Introduction: A Versatile Scaffold in Modern Synthesis

N-(2,4-dimethoxybenzyl)-4-iodoaniline is a multifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure is a deliberate convergence of three key chemical motifs:

-

A 4-Iodoaniline Core : The iodine atom, positioned on the aromatic ring, serves as an exceptionally reactive handle. As the most reactive of the aryl halides, the carbon-iodine bond is primed for a host of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][2][3] This makes the iodoaniline moiety a cornerstone for building diverse compound libraries, particularly in the synthesis of anti-cancer agents and other therapeutics.[1][4][5]

-

A Secondary Amine Linker : The secondary amine provides a crucial point of connection and conformational flexibility. While sterically hindered by the benzyl group, it remains a key player in the molecule's overall reactivity, capable of participating in intramolecular cyclization events to form nitrogen-containing heterocycles.[6][7]

-

A 2,4-Dimethoxybenzyl (DMB) Protecting Group : The DMB group is a widely used protecting group for amines. The two electron-donating methoxy groups render the benzyl ring highly susceptible to cleavage under specific, controlled conditions (typically oxidative or strongly acidic), allowing for the selective unmasking of the secondary amine at a desired stage of a synthetic sequence.

This guide provides a comprehensive review of the reactivity of this scaffold, focusing on the primary reaction pathways, mechanistic underpinnings, and practical, field-proven protocols for its transformation.

Part 1: The Workhorse Reactions: Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond is the most exploited reactive site in N-(2,4-dimethoxybenzyl)-4-iodoaniline. Palladium-catalyzed cross-coupling reactions provide a powerful and modular approach to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, making them indispensable tools in modern organic synthesis.[6][8]

Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura reaction is a robust method for creating a C-C bond between the iodoaniline ring and a wide variety of organoboron compounds, such as boronic acids or their esters.[9][10] This reaction is celebrated for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.[3][11]

Mechanistic Rationale: The catalytic cycle, shown below, is a cornerstone of organometallic chemistry. It begins with the oxidative addition of the aryl iodide into a Pd(0) complex. This is followed by transmetalation, where the organic moiety from the activated boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.[3][9]

Quantitative Data Summary: Suzuki Coupling

| Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd/NiFe₂O₄ (0.1) | None (Ligand-free) | Na₂CO₃ | DMF/H₂O (1:1) | 90 | 95-98 | [12] |

| Palladacycle (0.1) | None | K₂CO₃ | Methanol | 65 | 90-96 | [11] |

| Pd(OAc)₂ (2) | P(t-Bu)₃ | K₃PO₄ | Toluene | 80 | 85-95 | [9] |

| Pd₂(dba)₃ (1.5) | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | >90 | General |

Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup : To an oven-dried Schlenk flask, add N-(2,4-dimethoxybenzyl)-4-iodoaniline (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0 mmol).

-

Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

-

Solvent and Degassing : Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times. Add a degassed solvent mixture, such as Toluene/Ethanol/H₂O (4:1:1, 5 mL).

-

Reaction Execution : Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2x10 mL) and brine (1x10 mL).

-

Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is the premier method for coupling aryl halides with a vast array of amine nucleophiles, including primary and secondary amines, anilines, and amides.[6][8] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[8] For the iodoaniline substrate, this reaction allows for the introduction of a second, distinct amine functionality.

Mechanistic Rationale: The mechanism mirrors the Suzuki coupling, but with key differences. After the initial oxidative addition of the aryl iodide to Pd(0), the amine coordinates to the palladium complex. A base then deprotonates the amine, forming a palladium-amido intermediate. Reductive elimination from this intermediate forges the new C-N bond and regenerates the Pd(0) catalyst.[2][8] It is important to note that for aryl iodides, the iodide formed can sometimes inhibit the catalyst.[2]

Quantitative Data Summary: Buchwald-Hartwig Amination

| Pd Source (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Pd(OAc)₂ (2) | RuPhos | NaOtBu | Toluene | 100 | 90-99 | [13] |

| Pd₂(dba)₃ (1-2) | Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 | General |

| Pd/Al₂O₃ | IPr·HBF₄ | KOtBu | Toluene | 110 | >90 | [14] |

| γ-Fe₂O₃@MBD/Pd-Co (0.05) | None | K₂CO₃ | Water | 50 | >95 | [15] |

Protocol: Representative Buchwald-Hartwig Amination

-

Reaction Setup : In a glovebox, charge an oven-dried vial with a stir bar, N-(2,4-dimethoxybenzyl)-4-iodoaniline (1.0 mmol), the amine coupling partner (1.2 mmol), a suitable ligand (e.g., RuPhos, 0.04 mmol), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 mmol).

-

Catalyst Addition : Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol).

-

Solvent Addition : Remove the vial from the glovebox, place it under an inert atmosphere, and add degassed anhydrous solvent (e.g., toluene or dioxane, 5 mL) via syringe.

-

Reaction Execution : Seal the vial and heat the reaction mixture to 80-110 °C for 12-24 hours, or until starting material is consumed.

-

Work-up : After cooling, pass the mixture through a short plug of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification : Purify the residue by flash column chromatography to isolate the desired N-arylated product.

Part 2: Intramolecular Reactivity and Heterocycle Synthesis

The true synthetic power of aniline derivatives is often realized in their ability to form heterocyclic structures, which are privileged motifs in medicinal chemistry.[16] While N-(2,4-dimethoxybenzyl)-4-iodoaniline itself is not primed for direct indole synthesis (which requires a 2-haloaniline), its derivatives, particularly those generated from Sonogashira coupling, are excellent precursors.

Sonogashira/Cyclization Cascades for Indole Synthesis

A powerful strategy involves a two-step, one-pot sequence starting with an ortho-iodoaniline derivative. The first step is a Sonogashira coupling to install an alkyne, followed by an intramolecular cyclization (hydroamination) to construct the indole ring.[16][17]

Protocol: Representative Sonogashira Coupling

-

Reaction Setup : In a Schlenk flask under an argon atmosphere, dissolve the ortho-iodoaniline derivative (1.0 mmol) in a suitable solvent such as triethylamine or DMF (10 mL).

-

Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol) and the co-catalyst copper(I) iodide (CuI, 0.01 mmol).[13]

-

Alkyne Addition : Add the terminal alkyne (1.1 mmol) dropwise to the mixture.

-

Reaction Execution : Heat the reaction to 60-80 °C and stir until the starting material is consumed (typically 4-16 hours).

-

Work-up and Cyclization : The resulting ortho-alkynylaniline intermediate can often be cyclized directly by adding a strong base (like KOt-Bu) or a different palladium catalyst and heating further to induce the intramolecular hydroamination, leading to the indole product.[16][17]

Part 3: Reactivity of the DMB Protecting Group

The 2,4-dimethoxybenzyl (DMB) group is a stable and reliable protecting group for the amine, but its selective removal is a crucial step in many synthetic routes to reveal the N-H bond for further functionalization.

Deprotection Strategy: The electron-rich nature of the DMB ring makes it labile to strong acids or oxidative conditions. The most common and effective method for its removal is treatment with trifluoroacetic acid (TFA), often at room temperature or with gentle heating. The mechanism involves protonation followed by cleavage to form a stable 2,4-dimethoxybenzyl cation.

Protocol: DMB Group Deprotection

-

Reaction Setup : Dissolve the N-(DMB)-protected aniline derivative (1.0 mmol) in a suitable solvent like dichloromethane (DCM, 5 mL).

-

Reagent Addition : Add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution at room temperature. Anisole can be added as a cation scavenger.

-

Reaction Execution : Stir the mixture for 2-6 hours. Monitor the reaction by TLC until the starting material has been completely consumed.

-

Work-up : Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

-

Extraction : Extract the aqueous layer with DCM (3x15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Purification : Concentrate the filtrate and purify the crude product by column chromatography to yield the deprotected secondary aniline.

Conclusion

N-(2,4-dimethoxybenzyl)-4-iodoaniline and its derivatives are exceptionally versatile platforms for chemical synthesis. The predictable and high-yielding reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions allows for modular and convergent synthetic strategies. Furthermore, the ability to engage in intramolecular cyclizations and the straightforward cleavage of the DMB protecting group provide access to a rich diversity of functionalized anilines and heterocyclic systems. This combination of features solidifies its role as a high-value building block for researchers aiming to construct complex molecular targets in drug discovery and materials science.

References

- Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (n.d.). Google Cloud.

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link]

- Method for synthesizing 2,4-dimethoxyaniline. (2010).

-

Neumann, H., et al. (2015). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 11, 1648-1655. [Link]

-

Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016). Chemical Reviews. [Link]

-

4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025). Sarex Blog. [Link]

-

Intramolecular cyclization. Yields were determined by isolation. Reaction conditions. (n.d.). Wiley Online Library. [Link]

-

The Crucial Role of 4-Iodoaniline in Modern Pharmaceutical Manufacturing. (2026). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

An Overview of Palladium-Catalyzed N-alkylation Reactions. (n.d.). ChemRxiv. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Palladium-Catalyzed Aminocyclization−Coupling Cascades: Preparation of Dehydrotryptophan Derivative. (2021). Universidade de Vigo. [Link]

-

Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. (2021). MDPI. [Link]

-

Synthesis, spectroscopic characterization, crystal structures, and theoretical studies of (E)-2-(2,4-dimethoxybenzylidene)thiosemicarbazone and (E). (2010). ResearchGate. [Link]

-

Intramolecular Cyclization. (2023). Encyclopedia MDPI. [Link]

-

Suzuki reaction. (n.d.). Wikipedia. [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journals. [Link]

-

Buchwald-Hartwig amination reaction of iodobenzene with aniline... (2021). ResearchGate. [Link]

-

Synthesis and catalytic applications of palladium N-heterocyclic carbene complexes as efficient pre-catalysts for Suzuki–Miyaura and Sonogashira coupling reactions. (2015). New Journal of Chemistry. [Link]

-

Comparative studies for the cyclisation of 2-alkynylaniline on solid supports. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of anilines and nitrosobenzenes from nitroarenes and alcohols catalyzed by nano-gold catalyst. (2011). The Royal Society of Chemistry. [Link]

-

Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. (2011). Beilstein Journal of Organic Chemistry. [Link]

-

Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (2021). ACS Catalysis. [Link]

-

Suzuki-Miyaura cross-coupling reaction catalyzed using highly efficient... (n.d.). IRANIAN JOURNAL OF CATALYSIS. [Link]

-

2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. (2013). Beilstein Journal of Organic Chemistry. [Link]

-

Direct synthesis of anilines and nitrosobenzenes from phenols. (2016). eScholarship. [Link]

-

Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. (2025). PubMed. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

-

4-Methoxy-N-(4-nitrobenzyl)aniline. (2011). ResearchGate. [Link]

-

Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. (2022). Arabian Journal of Chemistry. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. calibrechem.com [calibrechem.com]

- 5. calibrechem.com [calibrechem.com]

- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. oiccpress.com [oiccpress.com]

- 12. BJOC - Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls [beilstein-journals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jocpr.com [jocpr.com]

- 17. mdpi.com [mdpi.com]

Application Note: Reductive Amination Protocol for the Synthesis of N-(2,4-dimethoxybenzyl)-4-iodoaniline

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Building Block Synthesis, Amine Protection, Cross-Coupling Precursors

Strategic Context and Mechanistic Rationale

In advanced drug development and complex target synthesis, the orthogonal protection of reactive functional groups is paramount. The target molecule, N-(2,4-dimethoxybenzyl)-4-iodoaniline , represents a highly versatile synthetic intermediate.

The 2,4-dimethoxybenzyl (DMB) group serves as an electron-rich protecting group for the aniline nitrogen. Unlike standard benzyl groups that require harsh hydrogenolysis (Pd/C, H2) for removal—which would concurrently dehalogenate the aryl iodide—the DMB group can be selectively cleaved under mild acidic conditions (e.g., Trifluoroacetic acid) . Simultaneously, the para-iodo substituent provides a highly reactive electrophilic handle for subsequent Palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig aminations or Suzuki-Miyaura couplings.

Reaction Design: The synthesis utilizes a direct reductive amination between 4-iodoaniline and 2,4-dimethoxybenzaldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice. The electron-withdrawing nature of the three acetoxy groups reduces the nucleophilicity of the borohydride, making NaBH(OAc)₃ significantly milder than sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This chemoselectivity ensures the preferential reduction of the transient iminium ion over the starting aldehyde, thereby suppressing the formation of undesired bis-alkylated tertiary amines .

Experimental Workflow Visualization

Workflow for the reductive amination and purification of N-(2,4-dimethoxybenzyl)-4-iodoaniline.

Quantitative Data & Stoichiometry

The following table outlines the optimized stoichiometry for a 10.0 mmol scale reaction. This scale provides sufficient material for downstream optimization while maintaining excellent thermal control during the borohydride addition.

| Reagent | MW ( g/mol ) | Equivalents | mmol | Mass / Volume |

| 4-Iodoaniline | 219.04 | 1.00 | 10.0 | 2.19 g |

| 2,4-Dimethoxybenzaldehyde | 166.18 | 1.05 | 10.5 | 1.74 g |

| Sodium triacetoxyborohydride | 211.94 | 1.40 | 14.0 | 2.97 g |

| Glacial Acetic Acid | 60.05 | 0.10 | 1.0 | 57 µL |

| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | - | 40 mL |

Step-by-Step Synthesis Protocol

Self-Validating System Note: This protocol integrates in-process checks (IPC) to ensure the reaction proceeds strictly via the intended mechanistic pathway, preventing downstream purification failures.

Phase 1: Imine Formation

-

Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar. Ensure the glassware is oven-dried to minimize ambient moisture, which can prematurely hydrolyze the imine intermediate.

-

Dissolution: Add 4-iodoaniline (2.19 g, 10.0 mmol) and 2,4-dimethoxybenzaldehyde (1.74 g, 10.5 mmol) to the flask.

-

Solvent Addition: Suspend the solids in 40 mL of anhydrous 1,2-Dichloroethane (DCE).

-

Catalysis: Add glacial acetic acid (57 µL, 1.0 mmol). Expertise Insight: While reductive aminations with anilines can often proceed without acid, the slight Lewis acidity of acetic acid accelerates the dehydration step to form the iminium species, significantly tightening the overall reaction time.

-

Incubation: Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 15 minutes. The solution will typically deepen in color as the imine forms.

Phase 2: Reduction

-

Reagent Addition: Begin adding Sodium triacetoxyborohydride (2.97 g, 14.0 mmol) in three equal portions over 10 minutes.

-

Caution: Addition may result in mild hydrogen gas evolution. Maintain adequate stirring to prevent clumping of the borohydride salt.

-

-

Reaction: Allow the reaction mixture to stir at room temperature.

-

In-Process Control (IPC): After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LCMS or TLC (Eluent: 20% EtOAc in Hexanes).

-

Validation: The starting 4-iodoaniline (lower Rf) should be completely consumed, replaced by a single new spot corresponding to the secondary amine product. If starting material remains, stir for an additional 2 hours.

-

Phase 3: Quench and Extraction

-

Quenching: Once complete, cool the flask in an ice bath (0 °C) and slowly add 25 mL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases. Rationale: This neutralizes the acetic acid and decomposes any unreacted borohydride safely.

-

Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 20 mL).

-

Washing: Combine the organic layers and wash with 30 mL of saturated aqueous Sodium Chloride (brine) to remove residual water and salts.

-

Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporator) to yield a crude residue.

Phase 4: Purification

-

Chromatography: Purify the crude material via flash column chromatography on silica gel.

-

Elution: Use a gradient elution starting from 100% Hexanes to 15% Ethyl Acetate in Hexanes. The highly lipophilic product will elute cleanly.

-

Isolation: Combine the product-containing fractions (verified by TLC, UV active at 254 nm) and concentrate in vacuo to afford N-(2,4-dimethoxybenzyl)-4-iodoaniline as a solid or viscous oil.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.[Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[Link]

Application Note: Highly Efficient Suzuki-Miyaura Cross-Coupling of N-(2,4-Dimethoxybenzyl)-4-Iodoaniline

Introduction & Mechanistic Rationale

The synthesis of biaryl primary amines is a cornerstone in the development of kinase inhibitors, fluorescent probes, and advanced materials. However, subjecting unprotected primary anilines to palladium-catalyzed cross-coupling often leads to competitive side reactions, such as Buchwald-Hartwig N-arylation, or catalyst poisoning via strong nitrogen-palladium coordination.

To circumvent these issues, the strategic use of the 2,4-dimethoxybenzyl (DMB) protecting group combined with an aryl iodide electrophile provides an exceptionally high-yielding and chemoselective pathway.

-

The Causality of DMB Protection: The DMB group serves as an effective, acid-labile protecting group for primary amines. The two electron-donating methoxy groups sterically shield the amine during basic cross-coupling conditions while highly stabilizing the carbocation formed during deprotection. This allows the DMB group to be readily cleaved by mild acids like trifluoroacetic acid (TFA) without requiring harsh hydrogenation (1[1]).

-

The Causality of the 4-Iodo Moiety: In palladium-catalyzed cross-coupling reactions, the general reactivity trend for halides is I > OTf > Br >> Cl. The highly reactive carbon-iodine bond ensures rapid oxidative addition at lower temperatures (2[2]). Aryl iodides are ideally suited for these applications due to their high reactivity under mild, biocompatible conditions, minimizing thermal degradation of sensitive functional groups (3[3]).

Reaction Workflow & Synthetic Logic

The overall synthetic strategy relies on orthogonality: the DMB group is completely stable to the basic, transition-metal-catalyzed conditions of the Suzuki-Miyaura coupling, but rapidly falls off under acidic workup.

Synthetic workflow from DMB-protected iodoaniline to the primary biaryl amine.

Experimental Design & Optimization

Selecting the correct catalyst and base is critical for preventing protodeboronation (loss of the boronic acid) and ensuring complete conversion. Because the C-I bond is highly reactive, standard Pd(II) precatalysts with bidentate ligands perform exceptionally well.

Table 1: Optimization of Catalyst and Base for N-DMB-4-Iodoaniline Coupling

| Catalyst System (5 mol%) | Base (2.0 eq) | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |

| Pd(PPh₃)₄ | K₂CO₃ | Dioxane / H₂O (4:1) | 80 | 85 | Standard conditions; effective for unhindered boronic acids but prone to Pd-black formation over time. |

| Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Dioxane / H₂O (4:1) | 60 | 95 | Bidentate ligand prevents catalyst deactivation; Cs⁺ enhances the transmetalation rate. Ideal for this substrate. |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O (10:1) | 90 | 92 | Electron-rich ligand accelerates oxidative addition; best reserved for sterically hindered boronic acids. |

Step-by-Step Methodologies

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes the optimized Pd(dppf)Cl₂ system, ensuring a robust, self-validating reaction.

-

Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-(2,4-dimethoxybenzyl)-4-iodoaniline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

-

Solvent Addition & Degassing: Add a mixture of 1,4-Dioxane and deionized H₂O (4:1 v/v) to achieve a substrate concentration of 0.2 M. Critical Step: Sparge the solution with Argon or N₂ for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) and promotes undesired homocoupling of the boronic acid.

-

Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv) under a positive stream of inert gas. Seal the flask.

-

Reaction Execution: Heat the mixture to 60 °C in a pre-heated oil bath. Stir vigorously for 2–4 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Protocol B: Acidic Cleavage of the DMB Protecting Group

-

Preparation: Dissolve the purified N-DMB-biaryl amine intermediate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

-

Acid Addition: Cool the flask to 0 °C using an ice bath. Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v TFA/DCM solution.

-

Cleavage: Remove the ice bath and stir at room temperature for 1–2 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing cold saturated aqueous NaHCO₃ until gas evolution (CO₂) ceases and the pH is basic. Extract with DCM, dry, and concentrate to yield the free primary biaryl amine.

Catalytic Cycle Dynamics

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving three primary steps: oxidative addition of Pd(0) into the C-I bond, transmetalation with the boronate species, and reductive elimination to form the biaryl product (2[2]).

Palladium-catalyzed Suzuki-Miyaura catalytic cycle for C-I bond activation.

Troubleshooting & Self-Validation System

To ensure experimental trustworthiness, researchers should rely on the following self-validating, in-process controls:

-

Degassing Validation: If the reaction solution turns black prematurely before reaching 60 °C, oxygen was present in the system, leading to the precipitation of inactive "Pd black." Ensure stricter sparging protocols.

-

Mass Spectrometry (LC-MS) Tracking:

-

Coupling Step: The successful intermediate will show a mass corresponding to the biaryl core + 150 Da (the mass of the DMB group).

-

Deprotection Step: Successful cleavage is validated by a mass shift of exactly -150 Da relative to the intermediate.

-

-

Visual Chromatic Validation: Upon the addition of TFA in Protocol B, the solution will immediately turn a deep pink, red, or orange hue. This is a direct visual confirmation of the reaction working, as the highly conjugated 2,4-dimethoxybenzyl carbocation is intensely colored.

References

-

Multiplexed CuAAC Suzuki–Miyaura Labeling for Tandem Activity-Based Chemoproteomic Profiling Source: Analytical Chemistry (ACS Publications) URL:[Link]

Sources

Buchwald-Hartwig amination of N-(2,4-dimethoxybenzyl)-4-iodoaniline

An Application Guide for the Synthesis of Substituted Arylamines via Buchwald-Hartwig Amination

Topic: Buchwald-Hartwig Amination for the Synthesis of 4-(4-((2,4-dimethoxybenzyl)amino)phenyl)morpholine

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a fundamental operation in modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and materials science sectors.[1] Arylamines, in particular, are a ubiquitous structural motif found in countless bioactive molecules and functional materials. Historically, the synthesis of these compounds was often hampered by harsh reaction conditions and limited substrate scope.[1] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, revolutionized this field by providing a highly versatile and efficient method for forming C-N bonds.[1][2]

This application note provides a comprehensive technical guide for a specific Buchwald-Hartwig amination: the coupling of N-(2,4-dimethoxybenzyl)-4-iodoaniline with morpholine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss strategies for optimization and troubleshooting. This guide is designed to equip researchers with both the practical steps and the theoretical understanding necessary to successfully implement this powerful transformation.

The Catalytic Heart: Understanding the Mechanism

The efficacy of the Buchwald-Hartwig amination lies in a finely tuned catalytic cycle orchestrated by a palladium complex.[3] A deep understanding of this mechanism is not merely academic; it is the key to rational experimental design and effective troubleshooting. The generally accepted cycle involves three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][4]

-

Oxidative Addition : The cycle begins with a catalytically active, low-valent Pd(0) species. This complex reacts with the aryl iodide, inserting itself into the carbon-iodine bond. This step, known as oxidative addition, transforms the palladium center from Pd(0) to Pd(II).[3] The reactivity of the aryl halide is crucial, with the general trend being I > Br > Cl.[5]

-

Amine Coordination & Deprotonation : The amine nucleophile (morpholine) coordinates to the Pd(II) complex. Subsequently, a base, typically a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), removes a proton from the coordinated amine.[4] This deprotonation generates a palladium-amido complex, a critical intermediate for the final bond-forming step.

-

Reductive Elimination : This is the final, product-forming step. The newly formed aryl and amido ligands on the palladium center couple, creating the desired C-N bond and yielding the final product.[1][6] This process simultaneously reduces the palladium center from Pd(II) back to the catalytically active Pd(0) state, allowing the cycle to begin anew.

The choice of ligand is paramount to the success of the reaction. Bulky, electron-rich phosphine ligands (known as Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[4][7][8] These ligands stabilize the palladium catalyst and, critically, accelerate both the oxidative addition and the rate-limiting reductive elimination steps, preventing unwanted side reactions.[1][4]

Materials and Reagents

Successful execution requires high-purity reagents and anhydrous conditions. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

| Reagent | CAS No. | MW ( g/mol ) | Grade/Purity | Supplier Notes | Safety & Handling |

| N-(2,4-dimethoxybenzyl)-4-iodoaniline | N/A | 385.22 | >97% | Synthesize or procure from a reliable source. | Potential irritant. Handle with gloves and eye protection. |

| Morpholine | 110-91-8 | 87.12 | Anhydrous, >99% | Use a freshly opened bottle or distill from CaH₂. | Corrosive, flammable liquid. Causes severe skin and eye burns.[9] |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | 915.72 | Reagent Grade | Common Pd(0) precatalyst. Air-sensitive over time.[10] | Irritant. Handle in a fume hood.[11][12] |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | 476.68 | >98% | A bulky, electron-rich Buchwald ligand.[8] | Air-stable solid. Handle with standard PPE. |

| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | >98% | Highly hygroscopic. Handle in a glovebox if possible. | Flammable solid, corrosive, reacts violently with water.[13][14][15][16] |

| Toluene | 108-88-3 | 92.14 | Anhydrous, >99.8% | Use from a solvent purification system or a sealed bottle. | Flammable liquid, health hazard. Use in a well-ventilated fume hood. |

| Ethyl Acetate | 141-78-6 | 88.11 | ACS Grade | For workup and chromatography. | Flammable liquid, eye irritant. |

| Celite® 545 | 61790-53-2 | N/A | Filtration Aid | For removing fine palladium black. | Inhalation hazard (dust). |